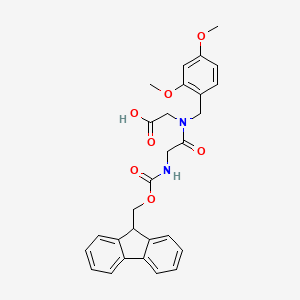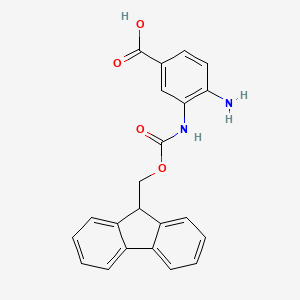
3-Fmoc-4-diaminobenzoic acid
説明
3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-Dbz-OH, is a white to off-white crystalline powder12. It has a molecular formula of C22H18N2O4 and a molecular weight of 374.412.
Synthesis Analysis
A one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40–94% yield without any purification step in addition to precipitation except for histidine34.
Molecular Structure Analysis
The molecular structure of 3-Fmoc-4-diaminobenzoic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC56.
Chemical Reactions Analysis
The thioester surrogate 3,4-diaminobenzoic acid (Dbz) facilitates the efficient synthesis of peptide thioesters by Fmoc chemistry solid phase peptide synthesis and the optional attachment of a solubility tag at the C-terminus7. The protection of the partially deactivated ortho-amine of Dbz is necessary to obtain contamination-free peptide synthesis7.
Physical And Chemical Properties Analysis
3-Fmoc-4-diaminobenzoic acid is a white to off-white crystalline powder12. It has a melting point of over 238 °C9. Its molecular weight is 374.4 g/mol2.
科学的研究の応用
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in Peptide Synthesis .
Summary of the Application
3-Fmoc-4-diaminobenzoic acid is used in the synthesis of peptides. It is particularly useful in the preparation of preloaded diaminobenzoate resin, which is used in solid-phase peptide synthesis (SPPS) .
Methods of Application
A one-step method is used for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. This involves the coupling of free diaminobenzoic acid and Fmoc-amino acids. The resulting products are pure and yield ranges from 40-94% without any purification step in addition to precipitation .
Results or Outcomes
The method has been successful in preparing preloaded diaminobenzoate resin. It has also been used to prepare unusual amino acid derivatives, namely, (2-naphthyl) alanine and 6-aminohexanoic acid derivatives, in 50 and 65% yield, respectively .
Preparation of Schiff Base Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry , specifically in the synthesis of Schiff Base Derivatives .
Summary of the Application
3,4-Diaminobenzoic acid, which can be synthesized from 3-Fmoc-4-diaminobenzoic acid, is used to prepare Schiff base derivatives .
Methods of Application
The preparation of Schiff base derivatives involves the reaction of 3,4-diaminobenzoic acid with substituted aldehydes .
Results or Outcomes
The method results in the formation of Schiff base derivatives and their corresponding metal complexes .
Safety And Hazards
It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 3-Fmoc-4-diaminobenzoic acid10. If swallowed, immediate medical assistance should be sought10. It should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed10.
将来の方向性
The current century has witnessed a lot of progress in the field of peptide synthesis, including developments in new synthetic strategies, suitable selection of protecting groups, and introduction of efficient coupling reagents, as well as the development of automated peptide synthesizers11. The one-step method for synthesizing 3-Fmoc-4-diaminobenzoic acids could be a promising direction for future research and development11.
特性
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fmoc-4-diaminobenzoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



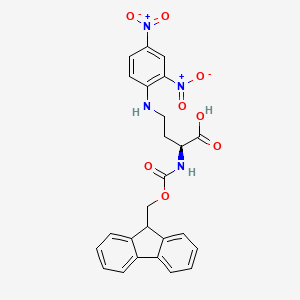
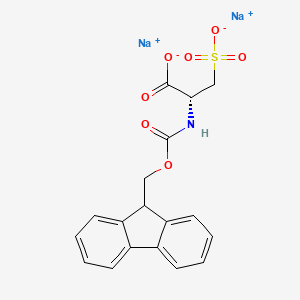
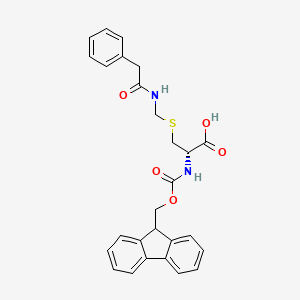

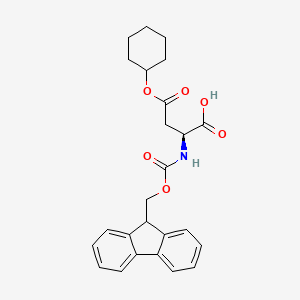
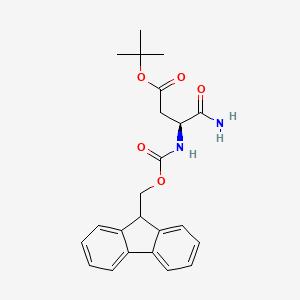
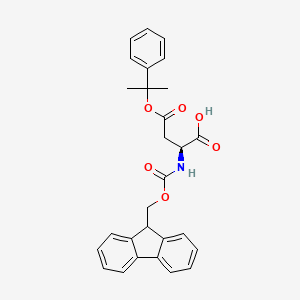
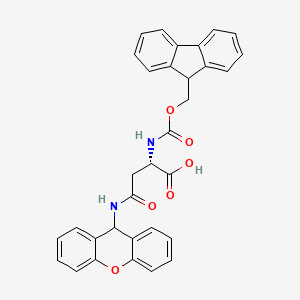
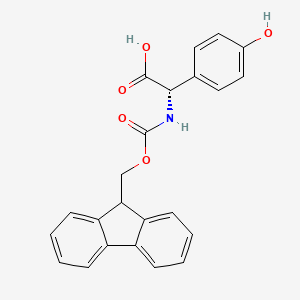
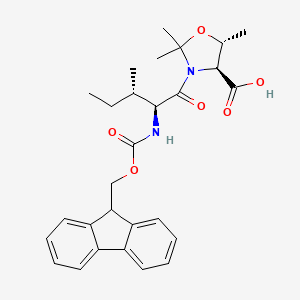

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
